molecular formula C16H19N5O2 B2955965 4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878411-40-6

4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2955965
CAS No.: 878411-40-6
M. Wt: 313.361
InChI Key: UJTVYRIKVQNPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable substance for research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, the compound may be used as a probe or inhibitor to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine: The compound has potential applications in drug development. Its unique properties may make it suitable for use as a therapeutic agent or as a precursor for the synthesis of pharmaceuticals.

Industry: In industrial applications, the compound can be used as a catalyst or additive in chemical processes. Its properties may enhance the efficiency and selectivity of various industrial reactions.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many imidazole derivatives have biological activity and are used in drugs , but without more information, it’s impossible to predict the mechanism of action of this specific compound.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of many imidazole derivatives , it could be interesting to explore whether this compound has any biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by purification steps to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Comparison with Similar Compounds

  • Purino[7,8-a]imidazole-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Other trimethylated purines: Compounds with similar trimethylated purine structures may exhibit similar properties and applications.

Uniqueness: 4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione stands out due to its specific combination of substituents and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

4,7,8-trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-6-8-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(23)20(9-7-2)14(12)22/h6-7H,1-2,8-9H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTVYRIKVQNPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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